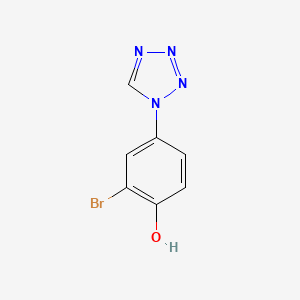
(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide” is a compound that contains a benzamide group, an acrylamide group, and a 3,4-dimethoxyphenyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Acrylamides are organic compounds that contain a vinyl group and an amide group. The 3,4-dimethoxyphenyl group is a phenyl group substituted with two methoxy groups at the 3 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds in the acrylamide group, which could potentially have implications for its reactivity and properties. The 3,4-dimethoxyphenyl group could contribute to the compound’s lipophilicity and potentially its biological activity .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of acrylamides and benzamides, such as hydrolysis, addition reactions at the double bond, and reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the conjugated double bond could influence its UV-visible absorption properties, and the amide group could participate in hydrogen bonding, potentially influencing its solubility and intermolecular interactions .Scientific Research Applications
Synthetic Routes and Chemical Reactions
- Cycloaddition Reactions : Studies have shown the formation of complex molecules through Diels-Alder reactions, involving similar structural motifs to the compound . These reactions allow for the synthesis of diverse chemical structures, providing insight into the synthetic accessibility of such compounds (Kranjc et al., 2011).
- Reductive Cyclization : A "one-pot" reductive cyclization method was used for synthesizing a compound with a similar dimethoxyphenyl structure, demonstrating a potential pathway for synthesizing (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide and related molecules (Bhaskar et al., 2019).
Physicochemical Properties and Studies
- Crystal Structure and Physicochemical Studies : The crystalline structure and physicochemical properties of similar compounds have been extensively studied, providing a framework for understanding the material properties and potential applications of (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide. Such studies include the analysis of hydrogen bonding, molecular packing, and thermal properties, which are crucial for applications in material science and pharmaceuticals (Gupta et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-9-3-12(11-16(15)24-2)4-10-17(21)20-14-7-5-13(6-8-14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQBZYLHWWQYLR-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)
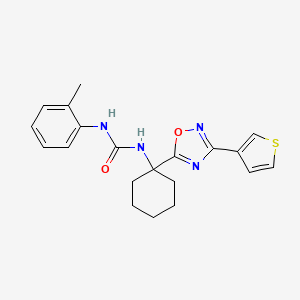

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2627468.png)
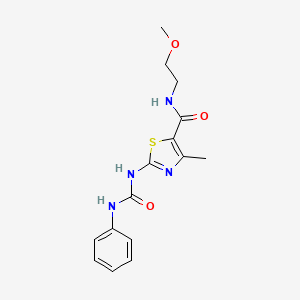
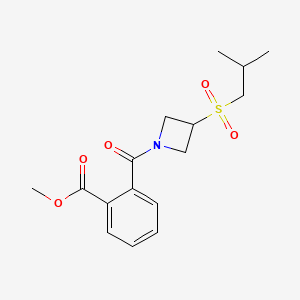
![8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2627472.png)

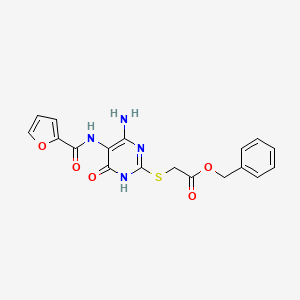

![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2627482.png)
